molecular formula C12H11ClN2 B15210977 (E)-N-(4-Chlorophenyl)-1-(1-methyl-1H-pyrrol-2-yl)methanimine CAS No. 1749-23-1

(E)-N-(4-Chlorophenyl)-1-(1-methyl-1H-pyrrol-2-yl)methanimine

Cat. No.: B15210977
CAS No.: 1749-23-1
M. Wt: 218.68 g/mol
InChI Key: REFYVIOPQFMGSV-UHFFFAOYSA-N
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Description

4-Chloro-N-((1-methyl-1H-pyrrol-2-yl)methylene)aniline is an organic compound that belongs to the class of aniline derivatives. This compound features a chloro-substituted aniline moiety linked to a pyrrole ring via a methylene bridge. The presence of both chloro and pyrrole groups imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-((1-methyl-1H-pyrrol-2-yl)methylene)aniline typically involves the condensation of 4-chloroaniline with 1-methyl-2-formylpyrrole. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature conditions to ensure high yield and purity. The reaction can be represented as follows:

4-Chloroaniline+1-Methyl-2-formylpyrrole4-Chloro-N-((1-methyl-1H-pyrrol-2-yl)methylene)aniline\text{4-Chloroaniline} + \text{1-Methyl-2-formylpyrrole} \rightarrow \text{4-Chloro-N-((1-methyl-1H-pyrrol-2-yl)methylene)aniline} 4-Chloroaniline+1-Methyl-2-formylpyrrole→4-Chloro-N-((1-methyl-1H-pyrrol-2-yl)methylene)aniline

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-((1-methyl-1H-pyrrol-2-yl)methylene)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted aniline derivatives.

Scientific Research Applications

4-Chloro-N-((1-methyl-1H-pyrrol-2-yl)methylene)aniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-N-((1-methyl-1H-pyrrol-2-yl)methylene)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroaniline: Lacks the pyrrole moiety, making it less versatile in certain applications.

    1-Methyl-2-formylpyrrole: Lacks the chloroaniline moiety, limiting its reactivity.

    N-((1-Methyl-1H-pyrrol-2-yl)methylene)aniline: Lacks the chloro group, affecting its chemical properties.

Uniqueness

4-Chloro-N-((1-methyl-1H-pyrrol-2-yl)methylene)aniline is unique due to the presence of both chloro and pyrrole groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1749-23-1

Molecular Formula

C12H11ClN2

Molecular Weight

218.68 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-(1-methylpyrrol-2-yl)methanimine

InChI

InChI=1S/C12H11ClN2/c1-15-8-2-3-12(15)9-14-11-6-4-10(13)5-7-11/h2-9H,1H3

InChI Key

REFYVIOPQFMGSV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C=NC2=CC=C(C=C2)Cl

Origin of Product

United States

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